molecular formula C16H12N4O2 B12548588 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid CAS No. 143211-46-5

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid

Cat. No.: B12548588
CAS No.: 143211-46-5
M. Wt: 292.29 g/mol
InChI Key: SCIUQXCYZABQOZ-UHFFFAOYSA-N
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Description

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a quinoline moiety, which is known for its biological activity and is often found in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other quinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline and benzoic acid derivatives.

Scientific Research Applications

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety is known to target various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-Hydroxyphenyl)diazenyl]benzoic acid
  • 2-[(E)-(4-Nitrophenyl)diazenyl]benzoic acid
  • 2-[(E)-(3-Chlorophenyl)diazenyl]benzoic acid

Uniqueness

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid stands out due to the presence of the quinoline moiety, which imparts unique biological activities not commonly found in other azo compounds. This structural feature enhances its potential in medicinal chemistry and broadens its range of applications in scientific research.

Properties

CAS No.

143211-46-5

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

2-[(8-aminoquinolin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C16H12N4O2/c17-12-7-8-14(10-5-3-9-18-15(10)12)20-19-13-6-2-1-4-11(13)16(21)22/h1-9H,17H2,(H,21,22)

InChI Key

SCIUQXCYZABQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC=NC3=C(C=C2)N

Origin of Product

United States

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